molecular formula C14H11FN4S B7468331 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine

3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine

Cat. No. B7468331
M. Wt: 286.33 g/mol
InChI Key: JYGQUMGWLQJPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine, also known as FMP, is a chemical compound with potential applications in scientific research. This molecule belongs to the class of triazole-based compounds, which have been extensively studied for their various biological activities.

Mechanism of Action

The exact mechanism of action of 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and phosphodiesterase. 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has also been reported to modulate the activity of certain ion channels, such as the calcium channel. In addition, 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has been shown to induce oxidative stress in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine in lab experiments is its potential to exhibit various biological activities. It can be used as a starting material for the synthesis of other biologically active compounds. However, one limitation of using 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine is its potential toxicity, which can be a concern when working with living organisms.

Future Directions

There are several future directions for the study of 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine. One possible direction is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is to study its potential as a modulator of ion channels and enzymes. Additionally, 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine can be used as a building block for the synthesis of other biologically active compounds, which can be studied for their potential applications in various fields.

Synthesis Methods

The synthesis of 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine involves the reaction of 2-fluorobenzyl chloride with 5-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromopyridine to yield the final product, 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine. The purity of 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has potential applications in scientific research, especially in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties. 3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine has also been studied for its potential use as a building block for the synthesis of other biologically active compounds.

properties

IUPAC Name

3-[4-(2-fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4S/c1-20-14-18-17-13(10-5-4-8-16-9-10)19(14)12-7-3-2-6-11(12)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGQUMGWLQJPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine

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